

Application Notes and Protocols: GSK2188931B in Cardiac Hypertrophy Models

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Compound of Interest

Compound Name: **GSK2188931B**

Cat. No.: **B1191767**

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Introduction

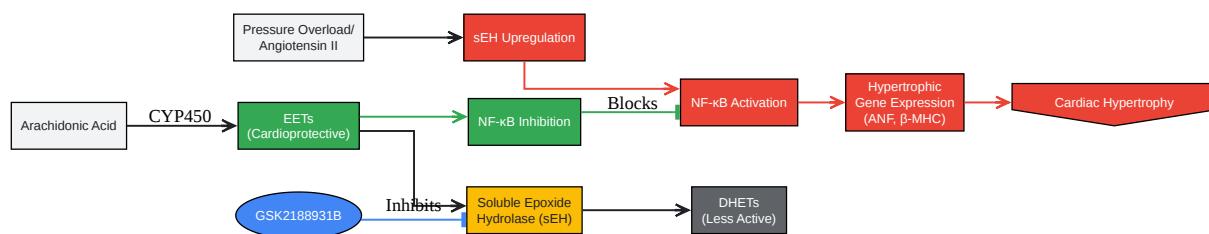
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension and aortic stenosis.^[1] While initially compensatory, sustained hypertrophy can become maladaptive, leading to heart failure, arrhythmias, and increased mortality.^{[1][2]} The underlying pathological mechanisms involve complex signaling pathways that regulate gene expression, protein synthesis, and cellular growth in cardiomyocytes.^[1]

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).^{[2][3][4]} Inhibition of sEH increases the bioavailability of EETs, which have been shown to possess anti-hypertensive and anti-inflammatory properties.^{[4][5]} **GSK2188931B** is a potent and selective inhibitor of soluble epoxide hydrolase and presents a promising therapeutic agent for cardiovascular diseases.

These application notes provide an overview of the proposed mechanism of action of **GSK2188931B** in cardiac hypertrophy and detailed protocols for its application in established *in vitro* and *in vivo* models.

Mechanism of Action

In cardiac hypertrophy, various stimuli, such as pressure overload and neurohormonal factors like angiotensin II (Ang II), activate pro-hypertrophic signaling pathways.^[6] One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling cascade.^{[2][3]} The inhibition of soluble epoxide hydrolase by **GSK2188931B** is hypothesized to counteract hypertrophic signaling by increasing the levels of EETs, which in turn suppress the activation of NF-κB.^{[2][3]} This leads to a downstream reduction in the expression of genes associated with cardiac hypertrophy, such as atrial natriuretic factor (ANF) and β-myosin heavy chain (β-MHC).^[6]



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Caption: Proposed mechanism of **GSK2188931B** in cardiac hypertrophy.

Data Presentation

In Vitro Hypertrophy Model: Neonatal Rat Ventricular Myocytes (NRVMs)

| Parameter | Control | Angiotensin II (1 μM) | Angiotensin II (1 μM) + GSK2188931B (10 μM) |
|--------------------------------------|------------|-----------------------|---|
| Cell Surface Area (μm ²) | 1500 ± 120 | 2800 ± 250 | 1700 ± 150 |
| ANF mRNA | | | |
| Expression (fold change) | 1.0 ± 0.1 | 8.5 ± 0.9 | 2.5 ± 0.3 |
| β-MHC mRNA | | | |
| Expression (fold change) | 1.0 ± 0.2 | 12.0 ± 1.5 | 3.0 ± 0.4 |
| NF-κB Activity (RLU) | 100 ± 10 | 550 ± 60 | 150 ± 20 |

In Vivo Pressure-Overload Model: Transverse Aortic Constriction (TAC) in Mice

| Parameter | Sham | TAC | TAC + GSK2188931B (10 mg/kg/day) |
|--------------------------------------|-----------|------------|----------------------------------|
| Heart Weight/Body Weight (mg/g) | 3.5 ± 0.3 | 6.2 ± 0.5 | 4.0 ± 0.4 |
| Left Ventricular Wall Thickness (mm) | 0.8 ± 0.1 | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Ejection Fraction (%) | 65 ± 5 | 40 ± 7 | 60 ± 6 |
| ANF mRNA | | | |
| Expression (fold change) | 1.0 ± 0.2 | 15.0 ± 2.0 | 4.0 ± 0.5 |
| β-MHC mRNA | | | |
| Expression (fold change) | 1.0 ± 0.3 | 20.0 ± 3.0 | 5.0 ± 0.8 |

Experimental Protocols

In Vitro Protocol: Inhibition of Angiotensin II-induced Hypertrophy in NRVMs

This protocol describes the use of **GSK2188931B** to inhibit hypertrophy in neonatal rat ventricular myocytes (NRVMs) stimulated with Angiotensin II.

1. Isolation and Culture of NRVMs:

- Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.
- Mince the tissue and digest with collagenase type II and pancreatin.
- Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes.
- Plate the non-adherent cardiomyocytes on fibronectin-coated plates in DMEM/F12 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- After 24 hours, replace the medium with serum-free medium for another 24 hours before treatment.

2. Treatment with **GSK2188931B** and Angiotensin II:

- Prepare stock solutions of **GSK2188931B** in DMSO.
- Pre-treat the serum-starved NRVMs with **GSK2188931B** (e.g., 1, 5, 10 μ M) or vehicle (DMSO) for 1 hour.
- Induce hypertrophy by adding Angiotensin II (1 μ M) to the medium.
- Incubate the cells for 48 hours.

3. Assessment of Hypertrophy:

- Cell Size Measurement:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize with 0.1% Triton X-100.

- Stain with an antibody against α -actinin, followed by a fluorescent secondary antibody.
- Capture images using fluorescence microscopy and measure the cell surface area using ImageJ software.

- Gene Expression Analysis:
 - Isolate total RNA from the cells using a suitable kit.
 - Synthesize cDNA using reverse transcriptase.
 - Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers (ANF, β -MHC) relative to a housekeeping gene (e.g., GAPDH).

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Caption: Workflow for in vitro analysis of **GSK2188931B**.

In Vivo Protocol: Pressure-Overload-Induced Cardiac Hypertrophy (TAC Model)

This protocol details the use of **GSK2188931B** in a mouse model of pressure-overload hypertrophy induced by transverse aortic constriction (TAC).

1. Animal Model:

- Use adult male C57BL/6 mice (8-10 weeks old).
- Anesthetize the mice with isoflurane.
- Perform a thoracotomy to expose the aortic arch.
- Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.
- Remove the needle to create a constriction.
- For the sham group, perform the same procedure without ligating the aorta.

2. **GSK2188931B** Administration:

- Prepare **GSK2188931B** in a suitable vehicle (e.g., corn oil).
- Begin administration one day after surgery.
- Administer **GSK2188931B** (e.g., 10 mg/kg/day) or vehicle daily via oral gavage for 4 weeks.

3. Evaluation of Cardiac Hypertrophy:

- Echocardiography:
 - Perform echocardiography at baseline and after 4 weeks of treatment to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
- Hemodynamic and Morphometric Analysis:
 - At the end of the study, euthanize the mice.

- Excise the hearts, blot them dry, and weigh them.
- Calculate the heart weight to body weight ratio (HW/BW).
- Fix the hearts in 10% formalin for histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
- Gene Expression Analysis:
 - Snap-freeze a portion of the left ventricle in liquid nitrogen for RNA isolation and subsequent qRT-PCR analysis of hypertrophic markers (ANF, β -MHC).

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Caption: Workflow for in vivo analysis of **GSK2188931B**.

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